(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC17440374
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1 |
| Standard InChI Key | PLUWVUSFPGLDMG-IYSWYEEDSA-N |
| Isomeric SMILES | C1CNC[C@]2([C@H]1C2)C(=O)O |
| Canonical SMILES | C1CNCC2(C1C2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Framework and Functional Groups
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid belongs to the azabicycloalkane class, featuring a bicyclic system comprising a cycloheptane ring fused with a pyrrolidine-like structure. The nitrogen atom occupies the 3-position, while the carboxylic acid group is appended to the 1-position of the bicyclic scaffold. The molecular formula is , with a molecular weight of 141.17 g/mol.
The compound’s stereochemistry is critical to its biological interactions. The (1S,6S) configuration ensures specific spatial arrangements of substituents, influencing its binding affinity to enzymatic targets and chiral recognition in synthetic applications . X-ray crystallographic analyses of related azabicyclo compounds, such as (3S,6S,10S)-configured derivatives, confirm that stereochemical purity directly correlates with conformational stability .
Synthetic Methodologies and Optimization
Cyclization Strategies
A highly efficient synthesis route involves the cyclization of unsaturated dipeptide precursors via intramolecular acyliminium ion formation. For example, Boc-protected serinyl-glycine derivatives undergo acid-catalyzed cyclization to yield azabicyclo[4.1.0]heptane frameworks with >80% enantiomeric excess . Key steps include:
-
Precursor Activation: Tert-butyl chloroformate mediates carbamate formation, stabilizing the intermediate for subsequent cyclization.
-
Acyliminium Ion Formation: Trifluoroacetic acid (TFA) promotes the generation of reactive acyliminium species, enabling ring closure.
-
Stereochemical Control: Chiral auxiliaries or enantioselective catalysis ensures the desired (1S,6S) configuration .
Table 1: Comparative Synthesis Routes for Azabicyclo[4.1.0]heptane Derivatives
| Method | Starting Material | Yield (%) | Stereopurity (% ee) |
|---|---|---|---|
| Dipeptide Cyclization | Boc-Ser-Gly-OMe | 82–95 | 85–99 |
| Alkene Metathesis | Cyclic allylamines | 70–78 | 90–95 |
| Reductive Amination | Bicyclic ketones | 65–72 | 80–88 |
Stereoselective Modifications
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid moiety participates in standard reactions, including:
-
Esterification: Methanol/H catalysis converts the acid to methyl esters for improved lipid solubility.
-
Amide Formation: Coupling with amines via EDC/HOBt yields biologically active conjugates.
Nitrogen-Centered Reactivity
The tertiary amine undergoes quaternization with alkyl halides, producing cationic species with enhanced water solubility. This property is exploitable in prodrug design or ionic liquid formulations.
Industrial and Research Applications
Chiral Building Blocks
The (1S,6S) configuration makes this compound a valuable precursor for asymmetric synthesis. It has been employed in the production of:
-
Peptidomimetics: Enhancing protease resistance in therapeutic peptides.
-
Ligands for Catalysis: Chiral phosphine derivatives for enantioselective hydrogenation .
Drug Discovery
Pharmaceutical companies prioritize azabicyclo scaffolds for CNS-targeted therapies due to their blood-brain barrier permeability. Current pipelines include:
-
Neurodegenerative Agents: Targeting α-synuclein aggregation in Parkinson’s disease.
-
Antidepressants: Serotonin reuptake inhibition with reduced off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume